molecular formula C29H37N3O6 B1668216 Calcimycin CAS No. 52665-69-7

Calcimycin

Cat. No. B1668216
CAS RN: 52665-69-7
M. Wt: 523.6 g/mol
InChI Key: HIYAVKIYRIFSCZ-BNJSRTAHSA-N
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Description

Calcimycin, also known as A23187, is an antibiotic that induces Ca2±dependent cell death by increasing intracellular concentrations of calcium ions . It is a commonly used biochemical and pharmacological tool due to its multiple, unique biological effects .


Synthesis Analysis

Calcimycin is produced by Streptomyces chartreusis. The production of calcimycin and its analogs is strongly dependent on amino acid supply . Feeding experiments were performed in chemically defined medium systematically supplemented with proteinogenic amino acids to analyze their individual effects on calcimycin synthesis . The highest production of calcimycin was detected upon feeding with glutamine .


Molecular Structure Analysis

Calcimycin is composed of a pyrrole, a polyketide, and a benzoxazole moiety . This complex structure is the product of a sophisticated multistep biosynthesis . The molecular structures of cezomycin, N-demethyl calcimycin, and calcimycin are shown in successive steps of their biosynthesis in S. chartreusis .


Chemical Reactions Analysis

The production of calcimycin and its analogs is strongly dependent on amino acid supply . Utilization of amino acids as precursors and as nitrogen sources seem to critically influence calcimycin synthesis . Even amino acids not serving as direct precursors resulted in a different product profile regarding the stoichiometry of calcimycin analogs .

Scientific Research Applications

1. Genetic Regulation of Biosynthesis

Calcimycin, a unique ionophoric antibiotic, has several biochemical and pharmaceutical applications. A study focusing on its genetic basis revealed that the calR3 gene in Streptomyces chartreusis negatively regulates calcimycin biosynthesis. Disruption of this gene led to increased calcimycin and intermediate cezomycin production, indicating its potential for improved production through genetic manipulation (Gou et al., 2017).

2. Biosynthetic Pathways

Research has characterized the calcimycin biosynthesis gene cluster, highlighting the importance of various genes, such as CalM, a N-methyltransferase, in its production. Understanding these pathways aids in the development of novel calcimycin derivatives for pharmaceutical use (Wu et al., 2013).

3. Antibiotic Properties and Cellular Responses

Calcimycin is used in studies related to calcium dynamics due to its ability to form fluorescent cytoplasmic bodies ("I-Bodies") under stress conditions. These properties make it a potential biomarker for cancer and other cellular stress-related diseases (Verma et al., 2011).

4. Antimicrobial Activity

Studies have shown calcimycin's role in mycobacterial killing by inducing calcium-regulated autophagy in a P2RX7 dependent manner. This finding underscores its potential as a therapeutic agent against mycobacterial infections (Mawatwal et al., 2017).

5. Cezomycin and Calcimycin Relationship

Investigations into the biosynthetic relationship between cezomycin and calcimycin have revealed insights into their cooperative formation and the transporting species, facilitating the development of more effective ionophore antibiotics (Albrecht-Gary et al., 1994).

Safety And Hazards

Calcimycin is harmful if swallowed and causes serious eye damage . It is also suspected of damaging fertility or the unborn child .

Future Directions

Calcimycin has strong antibacterial activity . It has been reported that calcimycin can activate oocytes and obtain normal embryos . Future studies will be directed at structure elucidation of the analogs, understanding the regulatory mechanisms governing calcimycin and analog production in S. chartreusis and at elucidating the biological function of calcimycin and analogs of this polyether ionophore .

properties

IUPAC Name

5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16-,17-,18-,22-,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYAVKIYRIFSCZ-CYEMHPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040405
Record name Calcimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid

CAS RN

52665-69-7
Record name Calcimycin
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URL https://commonchemistry.cas.org/detail?cas_rn=52665-69-7
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Record name Calcimycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzoxazolecarboxylic acid, 5-(methylamino)-2-[[3,9,11-trimethyl-8-[1-methyl-2-oxo-2-(1H-pyrrol-2-yl)ethyl]-1,7-dioxaspiro[5.5]undec-2-yl]methyl]-, [6S-[6α(2S*,3S*),8β(R*),9β,11α]]-
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Record name CALCIMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,790
Citations
S Mawatwal, A Behura, A Ghosh, S Kidwai… - … Et Biophysica Acta (BBA …, 2017 - Elsevier
… We also demonstrate that calcimycin binding with purinergic receptor P2X7 (P2RX7) led to … ATP was able to regulate calcimycin-induced autophagy through P2RX7 in an autocrine …
Number of citations: 30 www.sciencedirect.com
Q Wu, J Liang, S Lin, X Zhou, L Bai… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… We propose a pathway for the biosynthesis of calcimycin and assign the genes to the … calcimycin derivatives using genetic modification instead of chemical synthesis. Calcimycin (…
Number of citations: 74 journals.asm.org
H Wu, J Liang, J Wang, WJ Liang, L Gou… - Applied and …, 2018 - Am Soc Microbiol
… Calcimycin, N-demethyl calcimycin, and cezomycin are … relationships that may exist between calcimycin and cezomycin. In this … is postsynthetically modified to calcimycin by the CalC …
Number of citations: 10 journals.asm.org
WC Li, JR Kuszak, GM Wang, ZQ Wu… - Experimental eye …, 1995 - Elsevier
… calcimycin (calcium ionophore, A23187)-treated rat lenses were examined. During incubation of lenses with 5μm calcimycin… these cells activated by calcimycin quickly destroys the lens …
Number of citations: 150 www.sciencedirect.com
GR Martinez, PA Grieco, E Williams… - Journal of the …, 1982 - ACS Publications
A-23187. With four of the seven chiral centers in 1 defined, we focused our efforts on incorporating the four additional carbon atoms C (8)-C (l 1), including the chiral center at C (10), …
Number of citations: 73 pubs.acs.org
P Pohl, YN Antonenko, LS Yaguzhinsky - Biochimica et Biophysica Acta …, 1990 - Elsevier
The calcimycin (A23187)-mediated electrically silent flux of hydrogen ions coupled with a counter transport of calcium or magnesium ions was measured by the method of local pH …
Number of citations: 26 www.sciencedirect.com
HK Sarma, BK Sharma, SC Tiwari - CURRENT SCIENCE …, 2003 - researchgate.net
Frankia as a nitrogen fixing, symbiotic Gram-positive actinomycete has been a subject of tremendous importance in the last few decades1. The actinomycete Frankia has been found to …
Number of citations: 18 www.researchgate.net
S Mawatwal, A Behura, A Mishra, R Singh, R Dhiman - Cytokine, 2018 - Elsevier
… IL-12 transcript levels in Calcimycin treated macrophages. We show … Calcimycin treated macrophages through JAK2 dependent pathway. We also demonstrate abrogation in Calcimycin …
Number of citations: 12 www.sciencedirect.com
U Sack, W Walther, D Scudiero, M Selby… - Molecular biology of …, 2011 - Am Soc Cell Biol
… Finally, calcimycin treatment of human colon cancer cells inhibited metastasis … calcimycin provides a functional strategy to restrict cell motility in colon cancer cells. Therefore calcimycin …
Number of citations: 135 www.molbiolcell.org
M Prudhomme, J Guyot, G Jeminet - The Journal of antibiotics, 1986 - jstage.jst.go.jp
… (calcimycin) and X14885A are compared. Analogs classified as efficient divalent cation carrier retained the calcimycin antimicrobial activity against three Gram-positive strains tested. …
Number of citations: 89 www.jstage.jst.go.jp

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